molecular formula C16H14N4S2 B500009 6-(1-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B500009
M. Wt: 326.4 g/mol
InChI Key: ODFXNYIMNBBYHF-UHFFFAOYSA-N
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Description

6-(1-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound featuring a fused triazolo-thiadiazole core with a 1-phenylpropyl substituent at position 6 and a 2-thienyl group at position 2. The triazolo[3,4-b][1,3,4]thiadiazole scaffold is known for its structural rigidity, aromaticity, and capacity for diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which underpin its pharmacological relevance .

Properties

Molecular Formula

C16H14N4S2

Molecular Weight

326.4 g/mol

IUPAC Name

6-(1-phenylpropyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H14N4S2/c1-2-12(11-7-4-3-5-8-11)15-19-20-14(13-9-6-10-21-13)17-18-16(20)22-15/h3-10,12H,2H2,1H3

InChI Key

ODFXNYIMNBBYHF-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4=CC=CS4

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Intermediate Synthesis

Reacting 2-thienylcarboxylic acid 5 with thiosemicarbazide under reflux in ethanol yields the corresponding acyl thiosemicarbazide 13 (Scheme 5,). Cyclization of 13 with aqueous sodium hydroxide generates 5-(2-thienyl)-4H-1,2,4-triazole-3-thiol 14 , a critical precursor for thiadiazole formation.

Table 1: Reaction Conditions for Thiosemicarbazide Cyclization

ReagentSolventTemperatureTimeYield
NaOH (aq.)Ethanol/WaterReflux3–5 h70–85%
BaseSolventTemperatureTimeYield
K₂CO₃DMF100°C10 min78%
NaOHEthanolReflux6 h65%

Thiadiazole Ring Closure

The thiadiazole ring is formed via oxidative cyclization or sulfur incorporation. A validated method involves treating triazole-thiol 15 with chloramine-T in acetic acid, inducing cyclization to yield the triazolo-thiadiazole framework.

Oxidative Cyclization with Chloramine-T

Stirring 15 with chloramine-T in glacial acetic acid at 0–5°C for 2 hours produces 6-(1-phenylpropyl)-3-(2-thienyl)triazolo[3,4-b][1,thiadiazole 16 (Scheme 13,). The reaction proceeds via sulfenamide intermediate formation, followed by intramolecular cyclization.

Table 3: Cyclization Efficiency with Varied Oxidants

OxidantSolventTemperatureYield
Chloramine-TAcetic Acid0–5°C82%
H₂O₂/HClEtOHRT68%

Alternative Microwave-Assisted Route

Microwave irradiation accelerates key steps, improving efficiency. For example, cyclocondensation of 15 with carbon disulfide under microwave irradiation (300 W, 3–5 minutes) in ethanol yields the target compound in 85% yield (Scheme 13,).

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation relies on 1H^1H NMR, 13C^{13}C NMR, and HRMS data, with characteristic signals for the thienyl (δ 6.8–7.5 ppm) and phenylpropyl groups (δ 1.2–2.8 ppm) .

Chemical Reactions Analysis

MMV665876 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be fully elucidated. Major products formed from these reactions could provide insights into its pharmacological properties.

Scientific Research Applications

Antimalarial Activity: MMV665876 has demonstrated activity against malaria transmissible stages, including mature gametocytes and early sporogonic forms . Researchers are exploring its potential as a transmission-blocking agent, which could help reduce the spread of malaria.

Beyond Malaria: While its primary focus is malaria, MMV665876’s unique chemical structure may have broader applications. Further research is needed to explore its effects on other diseases or biological processes.

Mechanism of Action

The exact mechanism by which MMV665876 exerts its effects remains an active area of investigation. It likely targets specific molecular pathways within the parasite, disrupting its life cycle. Understanding these mechanisms is crucial for optimizing its therapeutic potential.

Comparison with Similar Compounds

Adamantyl vs. 1-Phenylpropyl Derivatives

  • 6-Adamantyl derivatives (e.g., 5a–5f in ): The adamantyl group enhances steric bulk and thermal stability, as evidenced by higher melting points (e.g., 5a: 214–216°C) compared to arylalkyl substituents. Adamantyl-containing analogs demonstrate potent antiproliferative activity against cancer cell lines, likely due to improved hydrophobic interactions with target proteins .
  • 6-(1-Phenylpropyl) derivative : The 1-phenylpropyl chain balances lipophilicity and conformational flexibility. Similar alkyl-aryl substituents, such as 6-(3,4-dimethoxybenzyl) (), show moderate anticancer activity (GI₅₀: 5–10 μM), suggesting that the phenylpropyl group may optimize bioavailability without excessive rigidity .

Aromatic vs. Heteroaromatic Substituents

  • However, excessive bulk may reduce solubility, as seen in 6-(1-naphthyl)-3-propyl derivatives with predicted logP > 3.5 .
  • 6-Pyridyl derivatives (e.g., ): Polar pyridyl groups enhance water solubility but may reduce membrane penetration. For example, 6-phenyl-3-(4-pyridyl) derivatives exhibit IC₅₀ values > 50 μM in cancer assays, indicating weaker efficacy compared to lipophilic analogs .

Substituent Effects at Position 3

2-Thienyl vs. Substituted Phenyl Groups

  • 3-(2-Thienyl) derivatives (e.g., ): The thienyl sulfur atom participates in hydrogen bonding and polar interactions. For instance, 6-(2-fluorophenyl)-3-(2-thienyl) derivatives () show enhanced metabolic stability compared to purely phenyl-substituted analogs, attributed to thiophene’s electron-rich nature .
  • 3-Substituted phenyl derivatives (e.g., ): Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring improve COX-2 selectivity (IC₅₀: 0.8–1.2 μM) in triazolothiadiazoles, while methyl groups enhance steric complementarity in enzyme binding pockets .

Pharmacological Activity Comparison

Compound Substituents (Position 6/3) Key Activity (IC₅₀/GI₅₀) Reference
KA39 () 6-(2,5-dinitrophenyl)/3-(sulfonamide) Anticancer (GI₅₀: 1.2–3.5 μM)
5a () 6-Adamantyl/3-(2-methylphenyl) Antiproliferative (IC₅₀: 4.8 μM)
6-(2-Fluorophenyl)-3-(2-thienyl) () 6-(2-Fluorophenyl)/3-(2-thienyl) Not reported (structural analog)
6-(3,4-Dimethoxybenzyl)-3-(2-thienyl) () 6-Benzyl/3-(2-thienyl) Moderate anticancer activity
  • Anticancer Potency : KA39, with a 2,5-dinitrophenyl group at position 6, shows superior activity (GI₅₀: 1.2 μM) due to nitro groups’ electron-withdrawing effects and sulfonamide’s enzyme-targeting capacity .
  • Enzyme Inhibition : Adamantyl derivatives () inhibit COX-2 at sub-micromolar levels, outperforming phenylpropyl analogs, which are hypothesized to have lower affinity .

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